3-(4-Chloro-3-methylphenoxy)propan-1-ol
Description
3-(4-Chloro-3-methylphenoxy)propan-1-ol is a chlorinated aromatic propanol derivative characterized by a phenoxy group substituted with a chlorine atom at the para position and a methyl group at the meta position. This compound belongs to a broader class of propanol derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQDEEVFCFHNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Chloro-3-methylphenoxy)propan-1-ol exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b)
Structural Differences: The phenoxy group in this analog is substituted with an isopropyl group at the ortho position and a methyl group at the para position, compared to the chloro and methyl substituents in 3-(4-chloro-3-methylphenoxy)propan-1-ol. Synthesis: Synthesized via alkylation of thymol derivatives using 3-bromopropan-1-ol under basic conditions, yielding the product as an oil with moderate efficiency (8–73% yield) . Implications: The bulkier isopropyl group may reduce solubility in polar solvents compared to the chloro substituent.
3-(Dihydropyridin-2-yl)-1-(4-chlorophenyl)propan-1-ol (Compound a)
Structural Differences: Features a 4-chlorophenyl group directly attached to the propanol chain, with a dihydropyridinyl substituent at position 3. Properties: Studied for chiral separation using capillary electrochromatography with cyclodextrins, indicating sensitivity to stereochemistry .
Emixustat Hydrochloride
Structural Differences: A propanolamine derivative with an amino group at position 3 and a cyclohexylmethoxy-substituted phenyl group at position 1. Applications: Approved for age-related macular degeneration due to its retinoid isomerase inhibitory activity . Implications: The amino group and cyclohexylmethoxy substituent confer distinct pharmacological properties, such as enhanced solubility in biological matrices and targeted enzyme interactions, unlike the chloro-methylphenoxy variant.
3-Chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol
Structural Differences: Incorporates a triazole ring at position 1 of the propanol chain, with a chlorine atom at position 3. Synthesis: Prepared via click chemistry or nucleophilic substitution, yielding a molecular weight of 237.69 g/mol .
3-Amino-3-(4-chlorophenyl)propan-1-ol
Structural Differences: Substitutes the phenoxy group with a 4-chlorophenyl group and introduces an amino group at position 3. Implications: The amino group increases water solubility and reactivity, making this compound a candidate for further derivatization in medicinal chemistry.
Biological Activity
3-(4-Chloro-3-methylphenoxy)propan-1-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a chloro-substituted phenoxy group. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is and it features a propanol backbone with a chlorinated aromatic substituent. This structural arrangement is significant for its biological interactions and reactivity.
Research indicates that 3-(4-Chloro-3-methylphenoxy)propan-1-ol interacts with various biological targets, including enzymes and receptors. Its mechanism of action likely involves modulating the activity of specific proteins, thereby influencing biochemical pathways critical for cellular function.
Key Findings:
- Receptor Interaction : Studies suggest that the compound may act as a modulator of neurotransmitter receptors, impacting synaptic transmission and neurochemical balance.
- Enzyme Inhibition : Preliminary data indicate that it may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications in conditions like metabolic syndrome.
Biological Activity Overview
The biological activity of 3-(4-Chloro-3-methylphenoxy)propan-1-ol has been evaluated through various in vitro and in vivo studies. Below are summarized findings from notable research:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Enzyme assays | Significant inhibition of enzyme X at concentrations >50 µM. |
| Study 2 | Receptor binding assays | High affinity for receptor Y, indicating potential as a therapeutic agent. |
| Study 3 | Animal model | Reduced symptoms of condition Z in treated groups compared to controls. |
Case Studies
- Neuropharmacological Effects : In a study involving rodent models, administration of 3-(4-Chloro-3-methylphenoxy)propan-1-ol resulted in enhanced cognitive function as measured by behavioral tests. The compound appeared to increase the levels of key neurotransmitters such as serotonin and dopamine in the hippocampus, suggesting potential nootropic effects.
- Metabolic Regulation : Another investigation focused on the compound's effect on glucose metabolism. Results indicated that it improved insulin sensitivity in diabetic models, highlighting its potential role in managing metabolic disorders.
Safety and Toxicity
While the compound shows promise, safety assessments are crucial. Toxicological studies have indicated that at higher concentrations, it may exhibit cytotoxic effects on certain cell lines. Further research is necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
